Cas no 38214-71-0 (4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol)

4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol
- 4-heptyl-2-(1(2)H-tetrazol-5-yl)-phenol
- 5-(2-Hydroxy-5-heptylphenyl)tetrazol
- 5-(2-hydroxy-5-heptylphenyl)tetrazole
- 3-(2-hydroxy-5-methylphenyl)-5-phenylpyrazole
- 5-(2-hydroxy-5-methylphenyl)-3-phenylpyrazole
- Phenol, 4-heptyl-2-(1H-tetrazol-5-yl)-
- CTK2C0823
- 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol
- CFpot 532
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- Inchi: InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18)
- InChI Key: AQWKVJFRGORALM-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3
Computed Properties
- Exact Mass: 250.11072
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
Experimental Properties
- Solubility: DMSO: >20mg/mL
- PSA: 48.91
4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
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Hazardous Material Identification:
- Storage Condition:−20°C
4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM312701-1g |
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol |
38214-71-0 | 95% | 1g |
$498 | 2021-08-18 | |
Chemenu | CM312701-1g |
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol |
38214-71-0 | 95% | 1g |
$498 | 2023-02-02 | |
Alichem | A049006067-1g |
4-Methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol |
38214-71-0 | 95% | 1g |
$578.86 | 2022-03-31 | |
Ambeed | A607836-1g |
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol |
38214-71-0 | 95+% | 1g |
$533.0 | 2025-02-28 |
4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol Related Literature
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Abdolali Alizadeh,Akram Bagherinejad,Jasmine Kayanian,Robert Vianello New J. Chem. 2022 46 7242
Additional information on 4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol
Recent Advances in the Study of 4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol (CAS: 38214-71-0)
4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol (CAS: 38214-71-0) is a pyrazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activities and therapeutic applications. The presence of both phenolic and pyrazole moieties in its structure suggests possible interactions with various biological targets, making it a promising candidate for drug development.
Recent research has focused on the synthesis, characterization, and biological evaluation of 4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and COX-2, providing insights into its mechanism of action.
In addition to its anti-inflammatory properties, 4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol has shown potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in certain cancer cell lines by modulating the activity of pro-apoptotic proteins. The researchers employed flow cytometry and Western blotting techniques to confirm these findings, highlighting the compound's ability to selectively target cancer cells while sparing normal cells.
The pharmacokinetic profile of 4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol has also been investigated. A preclinical study conducted in 2023 evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results indicated favorable oral bioavailability and a relatively long half-life, suggesting its suitability for further development as a therapeutic agent. However, the study also noted the need for optimization to improve metabolic stability and reduce potential toxicity.
Despite these promising findings, challenges remain in the development of 4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol as a drug candidate. Issues such as solubility, formulation stability, and potential off-target effects need to be addressed through structural modifications and advanced drug delivery systems. Future research directions may include the synthesis of analogs to enhance potency and selectivity, as well as comprehensive toxicology studies to ensure safety.
In conclusion, 4-methyl-2-(5-phenyl-1h-pyrazol-3-yl)phenol (CAS: 38214-71-0) represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Recent studies have provided valuable insights into its biological activities and pharmacokinetic properties, paving the way for further investigation. Continued research efforts are essential to fully realize the therapeutic potential of this compound and translate these findings into clinical applications.
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